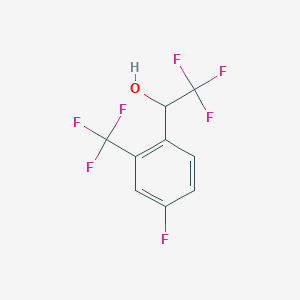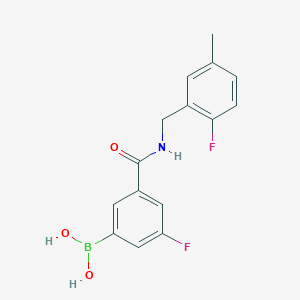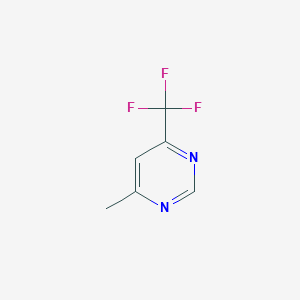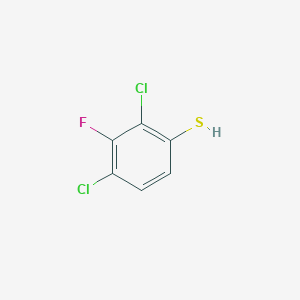![molecular formula C18H24N2O5 B13090560 tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate: is a complex organic compound with the molecular formula C18H24N2O5 This compound is characterized by the presence of a tert-butyl carbamate group, a morpholine ring, and a formylbenzoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-(4-formylbenzoyl)morpholine under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions: tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Substituted morpholine derivatives.
科学的研究の応用
Chemistry: tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: It is investigated for its ability to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. The morpholine ring can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4,4-diethoxybutyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison: tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate is unique due to the presence of the formylbenzoyl group and the morpholine ring. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. For example, tert-Butyl N-(4-ethynylphenyl)carbamate lacks the formyl group, which limits its ability to undergo certain chemical reactions. Similarly, tert-Butyl N-(4,4-diethoxybutyl)carbamate and tert-Butyl (4-bromobutyl)carbamate have different substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C18H24N2O5 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
tert-butyl N-[[4-(4-formylbenzoyl)morpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)19-10-15-11-20(8-9-24-15)16(22)14-6-4-13(12-21)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,19,23) |
InChIキー |
HPVPHQFFCQWGLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CN(CCO1)C(=O)C2=CC=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)




